Alkylation of theophylline or other purine-2,6-dione precursors: This step introduces various substituents at the 7-position of the purine ring. For example, reaction with chloroacetyl chloride can introduce a chloroacetyl group. []
Nucleophilic substitution: The introduced chloroacetyl group can further react with various amines, including piperazine derivatives, to yield the desired substituted purine-2,6-dione. []
Cyclodehydration: In some cases, further modifications, such as cyclodehydration reactions using reagents like polyphosphoric acid (PPA), can lead to the formation of fused heterocyclic ring systems. []
Molecular Structure Analysis
Substituents at the 7- and 8-positions: These substituents play a crucial role in determining the compound's binding affinity and selectivity for specific targets. For example, the presence of bulky substituents like benzyl and substituted piperazine groups at these positions can significantly impact interactions with enzymes or receptors. [, ]
Modifications to the heterocyclic ring system: Introduction of additional heterocyclic rings, such as thiazole or pyridopyrimidine, can further modulate the compound's pharmacological properties. []
Mechanism of Action
Inhibition of protein kinase CK2: These compounds can bind to the active site of CK2, preventing the phosphorylation of its substrates and interfering with downstream signaling pathways. []
Antagonism of adenosine receptors: By binding to adenosine receptors, these compounds can block the actions of adenosine, a neurotransmitter involved in various physiological processes. The selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3) can vary depending on the substituents on the purine-2,6-dione scaffold. [, ]
Inhibition of phosphodiesterase 3: This enzyme degrades cyclic AMP, a key signaling molecule. By inhibiting phosphodiesterase 3, these compounds can increase intracellular levels of cyclic AMP, leading to vasodilation and potential therapeutic benefits in asthma. []
Applications
Development of novel anticancer therapeutics: The inhibition of protein kinase CK2 has emerged as a potential therapeutic strategy for various cancers. []
Design of selective adenosine receptor antagonists: Targeting specific adenosine receptor subtypes holds promise for treating diseases like asthma, diabetes, and inflammatory disorders. [, ]
Discovery of new anti-obesity drugs: Modulating the activity of enzymes involved in energy metabolism, such as dipeptidyl peptidase IV (DPP-IV), represents a promising avenue for developing anti-obesity therapies. [, ]
Compound Description: This compound is a potent inhibitor of protein kinase CK2, demonstrating an IC50 value of 8.5 μM in vitro kinase assays [].
Relevance: While this compound shares the core purine-2,6-dione structure with 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, it differs significantly in its substituents. Both compounds are considered structurally related due to their shared purine core and exploration within the same study focusing on purine-2,6-dione derivatives as protein kinase inhibitors [].
Reference:
2-[(1-Substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide (Series 6a-g and 7a-g)
Compound Description: This series of olomoucine analogs was designed and synthesized as potential anticancer agents []. Many of these compounds exhibited good to excellent inhibitory activity against the human breast cancer cell line MCF-7, exceeding the potency of the reference drug doxorubicin [].
Relevance: This series, like the target compound 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, contains the purine-2,6-dione core structure. Although the substituents and their positions differ, the shared core and exploration within a study focusing on anticancer purine derivatives highlight their structural relationship [].
Reference:
1-Substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (Series 9a-g and 10a-g)
Compound Description: This series represents another set of olomoucine analogs synthesized and evaluated for their anticancer activity. Like the previous series, several compounds within this group exhibited promising activity against the MCF-7 breast cancer cell line [].
Relevance: Similar to the target compound, this series incorporates the purine-2,6-dione core structure. Despite variations in substituents and their attachment points, their shared core and investigation within the same anticancer drug discovery effort emphasize their structural relationship [].
Reference:
3-(2-Substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (Series 11a-g and 12a-g)
Compound Description: This series comprises thiazolo[2,3-f]purine-2,4-dione derivatives synthesized through the cyclodehydration of the previously mentioned 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (Series 9a-g and 10a-g) []. These compounds were also evaluated for their anticancer potential.
Relevance: Although structurally distinct from the target compound, this series shares a common origin within the same research paper focusing on purine-based anticancer agents. These compounds, alongside 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, fall under the broader category of structurally related compounds due to their shared research context and the modification of a common purine scaffold [].
Reference:
3-Substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (Series 13a-c and 14a-c)
Compound Description: This series represents pyrido[2,3-d]pyrimidine-2,4-dione derivatives synthesized as part of the same study focusing on novel anticancer agents []. These compounds, like the other series, were tested for their activity against the MCF-7 cancer cell line.
Relevance: These pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while lacking the purine core of the target compound, are considered structurally related due to their exploration within the same research context. The study investigated diverse heterocyclic scaffolds, including these pyrimidine derivatives, as potential anticancer agents alongside purine-based compounds like 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [].
Compound Description: This compound is a highly potent and selective antagonist of the human A2B adenosine receptor, demonstrating a Ki of 38 nM for hA2B and greater than 1000 nM for hA1, hA2A, and hA3 receptors [].
Compound Description: This compound is another highly potent and selective antagonist of the human A2B adenosine receptor, displaying even greater potency than MRE2028F20. It exhibits a Ki of 5.5 nM for hA2B and greater than 1000 nM for hA1, hA2A, and hA3 receptors [].
Compound Description: This potent and selective human A2B adenosine receptor antagonist displays a Ki of 12 nM for hA2B and greater than 1000 nM for hA1, hA2A, and hA3 receptors [].
Compound Description: This compound exhibited the highest vasodilatory activity among a series of synthesized 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives [].
Compound Description: This compound, containing chalcogenamide groups, showed potential as a pharmacorrection medication for alimentary obesity treatment in rats fed a high-palm-oil diet [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.